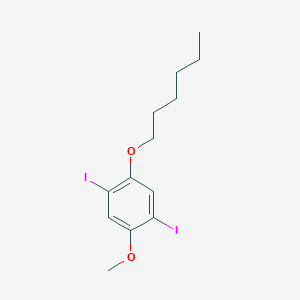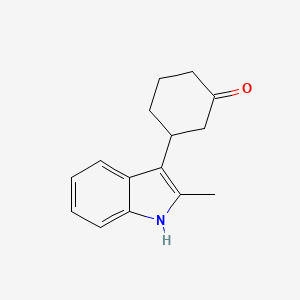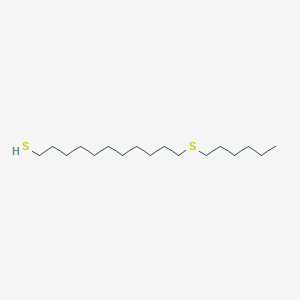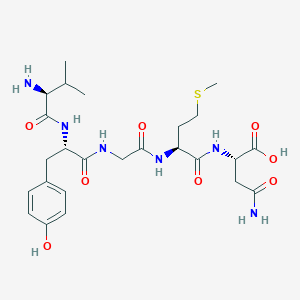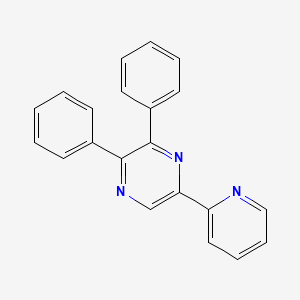![molecular formula C19H16ClF2N3OS B14244779 N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide CAS No. 365430-94-0](/img/structure/B14244779.png)
N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving thiazole and pyridine derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The chlorophenyl and pyridine groups can enhance binding affinity and specificity, leading to more potent biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
What sets N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of both a thiazole and a pyridine ring, along with the chlorophenyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
365430-94-0 |
|---|---|
分子式 |
C19H16ClF2N3OS |
分子量 |
407.9 g/mol |
IUPAC名 |
N-[4-[4-(3-chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl]propanamide |
InChI |
InChI=1S/C19H16ClF2N3OS/c1-3-15(26)24-14-10-12(7-8-23-14)17-16(11-5-4-6-13(20)9-11)25-18(27-17)19(2,21)22/h4-10H,3H2,1-2H3,(H,23,24,26) |
InChIキー |
NOIHMCYWKDWTQD-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C(C)(F)F)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



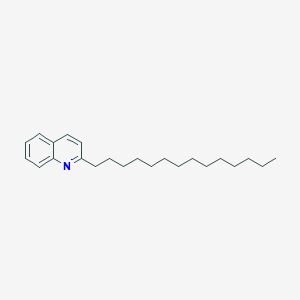
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
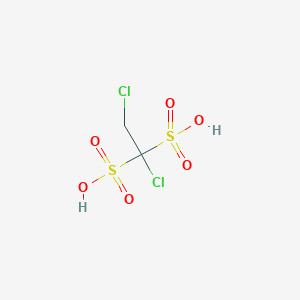
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B14244739.png)

![Benzoic acid, 2-[[[(2-aminoethyl)amino]oxoacetyl]amino]-](/img/structure/B14244750.png)
